Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

説明

Structural Characteristics and Nomenclature

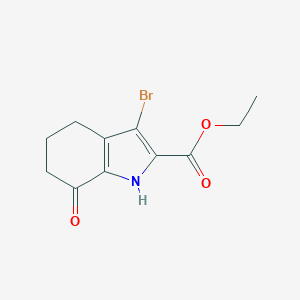

Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exhibits a complex molecular architecture that incorporates several key structural elements within a partially saturated indole framework. The compound possesses the molecular formula C₁₁H₁₂BrNO₃ with a molecular weight of 286.12 grams per mole, establishing it as a mid-sized heterocyclic molecule with significant potential for chemical modification. The structure features a tetrahydroindole core where the benzene ring of the traditional indole system has been reduced to a cyclohexane ring containing a ketone functionality at the 7-position.

The nomenclature of this compound reflects the International Union of Pure and Applied Chemistry systematic naming conventions, where the base structure is identified as an indole derivative with specific substitution patterns clearly delineated. The systematic name "ethyl 3-bromo-7-oxo-1,4,5,6-tetrahydroindole-2-carboxylate" precisely describes the molecular architecture, indicating the presence of an ethyl ester group at the 2-position, a bromine atom at the 3-position, and a ketone functionality at the 7-position of the tetrahydroindole framework. This systematic approach to nomenclature ensures unambiguous identification of the compound and facilitates clear communication within the scientific community.

The three-dimensional molecular structure can be represented through various chemical notation systems, with the Simplified Molecular-Input Line-Entry System representation being "CCOC(=O)C1=C(C2=C(N1)C(=O)CCC2)Br". This notation captures the essential connectivity pattern while the International Chemical Identifier string "InChI=1S/C11H12BrNO3/c1-2-16-11(15)10-8(12)6-4-3-5-7(14)9(6)13-10/h13H,2-5H2,1H3" provides a standardized representation that includes stereochemical information. The compound's unique structural features are further emphasized by its distinctive International Chemical Identifier Key "WDVQSFIVYXRDAC-UHFFFAOYSA-N," which serves as a molecular fingerprint for database searches and computational applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂BrNO₃ |

| Molecular Weight | 286.12 g/mol |

| Chemical Abstracts Service Number | 174504-72-4 |

| Simplified Molecular-Input Line-Entry System | CCOC(=O)C1=C(C2=C(N1)C(=O)CCC2)Br |

| International Chemical Identifier Key | WDVQSFIVYXRDAC-UHFFFAOYSA-N |

Historical Context and Development

The development of this compound emerges from the broader historical context of indole chemistry research, which has been a cornerstone of heterocyclic chemistry for over a century. The tetrahydroindole scaffold represents an evolution in synthetic methodology, where researchers sought to create partially saturated indole derivatives that could serve as versatile intermediates for complex molecule synthesis. The specific incorporation of the 7-oxo functionality reflects advances in understanding how ketone groups within cyclic systems can influence both chemical reactivity and biological activity profiles.

The compound's registration in chemical databases occurred in 2006, with subsequent modifications to its database entries as recently as 2025, indicating ongoing research interest and evolving understanding of its properties. This timeline corresponds with significant advances in synthetic organic chemistry, particularly in the development of more sophisticated methods for constructing complex heterocyclic systems with precise regioselectivity. The brominated nature of this compound reflects the growing appreciation for halogenated intermediates in modern synthetic chemistry, where halogen atoms serve as versatile handles for subsequent transformations including cross-coupling reactions and nucleophilic substitutions.

The evolution of synthetic approaches to tetrahydroindole derivatives has been driven by their recognized importance in medicinal chemistry, where the pyrrolocyclohexanone motif appears in various pharmaceutical agents including antipsychotic medications and gamma-aminobutyric acid agonists. Historical development efforts have focused on optimizing synthetic routes to these compounds, with researchers exploring various cyclization strategies and functional group transformations to access the desired structural complexity. The specific combination of bromine substitution and ketone functionality in this compound represents a convergence of these synthetic methodologies, creating a compound that embodies both historical synthetic achievements and modern structural requirements.

Significance in Heterocyclic Chemistry Research

This compound occupies a position of considerable significance within the broader landscape of heterocyclic chemistry research, serving as both a synthetic target and a versatile intermediate for further structural elaboration. The compound's importance stems from its membership in the pyrrolocyclohexanone family, which has garnered substantial attention for the synthesis of complex polyheterocyclic structures with diverse medicinal and optoelectronic applications. The presence of the pyrrole and ketone functionalities within the tetrahydroindole framework provides multiple reactive sites that enable sophisticated chemical transformations, making this compound particularly valuable for researchers exploring new synthetic methodologies.

The research significance of this compound is further amplified by its potential role in the development of heat shock protein 90 inhibitors, a class of compounds with significant therapeutic potential in cancer treatment. The tetrahydroindole scaffold has demonstrated compatibility with the structural requirements for biological activity in this context, with researchers actively investigating how specific substitution patterns, including halogenation and ketone placement, influence binding affinity and selectivity. The bromine substituent at the 3-position provides an particularly important handle for structure-activity relationship studies, as it can be readily modified through cross-coupling reactions to introduce diverse aromatic and heteroaromatic substituents.

Within the context of polyheterocyclic synthesis, this compound serves as a valuable starting point for constructing more complex ring systems through various annulation strategies. Research has demonstrated that compounds of this type can undergo cycloaddition reactions, electrophilic aromatic substitution processes, and carbon-hydrogen activation reactions to generate structurally diverse products with potential applications in materials science and pharmaceutical research. The ketone functionality at the 7-position is particularly important in this regard, as it can participate in condensation reactions, reduction processes, and various other transformations that expand the accessible chemical space.

| Research Application | Structural Feature | Transformation Type |

|---|---|---|

| Heat Shock Protein 90 Inhibitor Development | Pyrrolocyclohexanone Core | Structure-Activity Relationship Studies |

| Polyheterocyclic Synthesis | Bromine Substituent | Cross-Coupling Reactions |

| Cycloaddition Chemistry | Ketone Functionality | [4+2] and [3+3] Annulations |

| Medicinal Chemistry | Ethyl Ester Group | Prodrug Development |

The compound's role in advancing synthetic methodology is exemplified by its participation in stereoselective cycloannulation reactions, where researchers have developed new catalytic systems that enable precise control over stereochemical outcomes. These developments represent significant advances in the field of asymmetric synthesis, with implications extending beyond the specific compound to broader applications in pharmaceutical synthesis and natural product total synthesis. The continued research interest in this compound and related structures reflects the ongoing evolution of heterocyclic chemistry as a discipline, where new synthetic methods and biological targets drive the exploration of increasingly sophisticated molecular architectures.

特性

IUPAC Name |

ethyl 3-bromo-7-oxo-1,4,5,6-tetrahydroindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-2-16-11(15)10-8(12)6-4-3-5-7(14)9(6)13-10/h13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVQSFIVYXRDAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C(=O)CCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442874 | |

| Record name | Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174504-72-4 | |

| Record name | Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the bromination of an indole derivative followed by esterification. One common method includes the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core . The bromination is then carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The final step involves esterification with ethanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the synthesis . Additionally, green chemistry approaches, such as using less hazardous reagents and solvents, are increasingly being adopted to minimize environmental impact .

化学反応の分析

Types of Reactions

Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with nucleophiles like amines or thiols under mild conditions.

Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The indole ring can undergo oxidation to form quinoline derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS) in dichloromethane.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution.

Major Products

Substitution: Formation of 3-amino or 3-thio derivatives.

Reduction: Formation of 7-hydroxy derivatives.

Oxidation: Formation of quinoline derivatives.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds related to indole derivatives exhibit anticancer properties. Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been studied for its potential to inhibit cancer cell proliferation. Studies have shown that indole derivatives can induce apoptosis in various cancer cell lines, making this compound a candidate for further investigation in cancer therapeutics .

2. Antimicrobial Properties

Indole derivatives have also demonstrated antimicrobial activity against various pathogens. This compound may serve as a lead compound for developing new antimicrobial agents. Its structure allows for modifications that could enhance its efficacy against resistant strains of bacteria and fungi .

3. Neuroprotective Effects

Recent studies suggest that indole compounds may possess neuroprotective properties. This compound could be explored for its ability to protect neural cells from oxidative stress and neurodegeneration .

Organic Synthesis Applications

1. Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to utilize it in various synthetic routes to create novel compounds with potential therapeutic effects .

2. Development of New Reagents

This compound can be used to develop new reagents for organic transformations. Its bromine atom makes it a suitable candidate for nucleophilic substitution reactions and other transformations that could lead to the formation of diverse chemical entities .

Case Study 1: Anticancer Research

A study published in the Chemical and Pharmaceutical Bulletin explored the anticancer properties of various indole derivatives. This compound was included in the screening process and showed promising results in inhibiting cell growth in specific cancer lines .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, researchers evaluated several indole derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited significant antibacterial activity compared to control compounds .

作用機序

The mechanism of action of ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and keto group play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity . The compound may also interfere with cellular pathways, affecting processes like cell division and apoptosis .

類似化合物との比較

Comparison with Structural Analogs

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (Non-Brominated Analog)

- CAS : 119647-73-3

- Formula: C₁₁H₁₃NO₃

- Molecular Weight : 207.23 g/mol

- Key Differences: Substituent: Lacks the bromine atom at position 3. Applications: Used as a scaffold for synthesizing substituted indoles (e.g., fluorinated or aminated derivatives) .

Fluorinated Derivatives

Ethyl 6,6-difluoro-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

- CAS : 1433990-09-0

- Formula: C₁₁H₁₁F₂NO₃

- Molecular Weight : 243.21 g/mol

- Key Differences: Substituent: Difluoro group at position 4. Conformational Impact: The difluoro substitution may influence ring puckering, as described by Cremer and Pople’s puckering coordinates .

Ethyl 3-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

- CAS : 1415108-80-3

- Formula: C₁₁H₁₂BrF₂NO₂

- Molecular Weight : 308.12 g/mol

- Key Differences: Substituents: Combines bromine (position 3) and fluorine (position 6).

Aminated Derivatives

Ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

- CAS : 1428139-42-7

- Formula : C₁₆H₁₈N₂O₄

- Molecular Weight : 302.33 g/mol

- Key Differences: Substituents: Amino group at position 3 and a furyl group at position 6. Applications: The amino group enables nucleophilic reactions (e.g., acylations), while the furyl moiety introduces aromaticity for π-π interactions in drug design .

Methoxy-Substituted Derivatives

Ethyl 6-(3,4-dimethoxyphenyl)-3-(3-methoxyphenethyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Methyl-Substituted Derivatives

Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Comparative Data Table

| Compound (CAS) | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 174504-72-4 (Target) | 3-Br, 7-oxo | C₁₁H₁₄BrNO₂ | 272.14 | Bromine enhances reactivity |

| 119647-73-3 | 7-oxo | C₁₁H₁₃NO₃ | 207.23 | Base scaffold for derivatization |

| 1433990-09-0 | 6,6-diF, 7-oxo | C₁₁H₁₁F₂NO₃ | 243.21 | Increased polarity |

| 1415108-80-3 | 3-Br, 6,6-diF | C₁₁H₁₂BrF₂NO₂ | 308.12 | Dual halogen effects |

| 1428139-42-7 | 3-NH₂, 6-furyl | C₁₆H₁₈N₂O₄ | 302.33 | Functional groups for conjugation |

| 847464-43-1 | 3,6-methoxyphenyl | C₂₈H₃₁NO₆ | 477.55 | High lipophilicity |

| 37945-37-2 | 3-Me | C₁₂H₁₇NO₂ | 207.27 | Simple alkyl substituent |

生物活性

Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS Number: 174504-72-4) is a synthetic compound belonging to the indole family. Indoles are known for their diverse biological activities and are significant in medicinal chemistry due to their presence in numerous natural products and pharmaceuticals. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, biochemical pathways, and potential applications in various fields.

This compound is characterized by its unique molecular structure:

| Property | Value |

|---|---|

| Molecular Formula | C11H12BrNO3 |

| Molecular Weight | 286.12 g/mol |

| Appearance | White to yellow solid |

| Synonyms | Ethyl 3-bromo-indole derivative |

The compound exhibits a range of biological activities attributed to its structural features:

1. Antimicrobial Activity

Indole derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi by disrupting cellular processes or damaging cell membranes .

2. Anticancer Properties

Research has demonstrated that certain indole derivatives possess anticancer activity by inducing apoptosis in cancer cells. This compound may act on specific signaling pathways involved in cell proliferation and survival .

3. Anti-inflammatory Effects

The compound has been studied for its potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, contributing to its therapeutic potential against conditions like arthritis and other inflammatory diseases .

Biochemical Pathways

Indole derivatives are known to influence several biochemical pathways:

1. Inhibition of Enzymatic Activity

this compound may inhibit key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the inflammatory response and pain signaling pathways .

2. Modulation of Cell Signaling

The compound can modulate various cell signaling pathways such as the MAPK/ERK pathway and PI3K/Akt pathway, which are crucial for cell survival and proliferation .

Case Studies

Several studies have highlighted the biological activity of this compound:

Study 1: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast cancer (MDA-MB-231) and lung cancer (A549) cells with IC50 values indicating effective inhibition of cell growth .

Study 2: Antimicrobial Efficacy

In vitro tests revealed that ethyl 3-bromo derivatives showed potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of brominated indole derivatives typically involves regioselective bromination of the indole core. For example, details a CuI-catalyzed azide-alkyne cycloaddition for functionalizing indole derivatives, which could be adapted for bromination. Key steps include:

- Dissolving the precursor (e.g., Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate) in PEG-400/DMF (2:1) with CuI as a catalyst.

- Introducing bromine sources (e.g., NBS or Br₂) under controlled conditions to avoid over-bromination.

- Purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and characterization using TLC for monitoring reaction progress .

- Optimization Strategies : Varying temperature, catalyst loading, and solvent polarity can improve yield and selectivity. Post-reaction analysis via and HRMS ensures product integrity.

Q. What methodologies are recommended for structural elucidation of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is critical:

- NMR Spectroscopy : and (as in ) identify functional groups and confirm bromine substitution.

- X-ray Crystallography : Software suites like SHELXL ( ) and ORTEP-3 ( ) refine crystal structures, providing bond lengths and angles. For example, SHELXL is widely used for small-molecule refinement due to its robust handling of high-resolution data .

- Mass Spectrometry : FAB-HRMS () verifies molecular weight and isotopic patterns.

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity and regioselectivity of this compound in further functionalization?

- Methodological Answer : The bromine atom acts as a directing group in electrophilic substitution reactions. For example:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids could replace bromine with other groups. Reaction conditions (e.g., Pd catalysts, solvent systems) must be optimized to prevent decomposition of the tetrahydroindole ring.

- Mechanistic Studies : Computational tools (DFT) model transition states to predict regioselectivity. Experimental validation via (if fluorine tags are used) or LC-MS tracks reaction pathways .

Q. What role does hydrogen bonding play in the crystal packing of this compound, and how can this be analyzed?

- Methodological Answer : Hydrogen bonding networks are critical for crystal stability. Tools include:

- Graph Set Analysis ( ): Classifies hydrogen bonds (e.g., D, C, or S motifs) to identify packing patterns.

- SHELXL Hydrogen Bond Refinement : Adjusts bond distances and angles during crystallographic refinement. For example, Etter’s formalism ( ) helps interpret intermolecular interactions in the solid state .

Q. How can ring puckering in the tetrahydroindole moiety be quantified, and what computational models are suitable?

- Cremer-Pople Parameters : Calculate puckering amplitude () and phase angle () for six-membered rings. Software like Gaussian or ORCA generates these values from optimized geometries.

- X-ray vs. DFT Comparisons : Discrepancies between experimental (X-ray) and computational puckering data highlight lattice strain or solvent effects .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer : Discrepancies (e.g., NMR vs. X-ray conformers) require cross-validation:

- Dynamic NMR : Detects conformational exchange in solution (e.g., ring flipping) that X-ray static structures may miss.

- Twinned Crystallography : Use SHELXL’s twin refinement ( ) to model disorder in crystals.

- Molecular Dynamics Simulations : Reconcile solution and solid-state behavior by simulating thermal motion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。